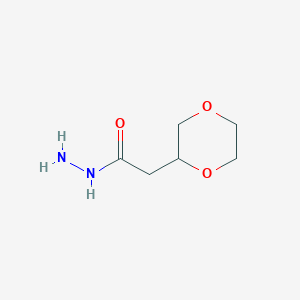

2-(1,4-Dioxan-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(1,4-dioxan-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-8-6(9)3-5-4-10-1-2-11-5/h5H,1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQJFQRFWNDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetohydrazide: Structure, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,4-dioxan-2-yl)acetohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited specific research on this molecule, this document adopts a first-principles approach, deducing its chemical properties, reactivity, and potential biological significance from its constituent functional groups: the 1,4-dioxane ring and the acetohydrazide moiety. This guide offers a plausible synthetic route, a proposed workflow for its characterization, and an exploration of its potential as a scaffold in drug discovery, supported by authoritative literature on related chemical structures.

Introduction: Unveiling a Molecule of Latent Potential

This compound (CAS No. 2119574-87-5) is a unique organic molecule that merges the structural features of a saturated ether heterocycle with a reactive hydrazide group.[1][2] While specific peer-reviewed studies on this exact compound are scarce, its chemical architecture suggests a rich potential for derivatization and biological activity. The hydrazide functional group is a well-established pharmacophore, known to be a precursor for a multitude of bioactive compounds, including antimicrobial, antitumor, and anti-inflammatory agents.[3][4][5][6][7] The 1,4-dioxane moiety, though often used as a solvent in pharmaceutical manufacturing, can also be incorporated into molecular scaffolds to modulate physicochemical properties such as solubility and metabolic stability.[8][9][10]

This guide will, therefore, serve as a foundational document, providing researchers with the necessary theoretical and practical framework to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives.

Chemical Structure and Inferred Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 2119574-87-5 | [1][2] |

| Molecular Formula | C6H12N2O3 | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| SMILES | O=C(NN)CC1OCCOC1 | [1] |

Structural Analysis

-

1,4-Dioxane Ring: A six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4. This ring system is generally stable but can influence the molecule's polarity and hydrogen bonding capabilities.[11]

-

Acetohydrazide Group (-CH2C(=O)NHNH2): This is the primary reactive center of the molecule. The terminal amine (-NH2) is nucleophilic, and the adjacent carbonyl group activates the molecule for various condensation reactions.[12][13] Hydrazides are known to exist in keto-enol tautomeric forms, which can influence their reactivity.[4]

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Solubility | Likely soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). | Presence of multiple hydrogen bond donors and acceptors (oxygen and nitrogen atoms). The 1,4-dioxane moiety is miscible with water.[11] |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point. | The ability to form intermolecular hydrogen bonds via the hydrazide group typically leads to a well-ordered crystal lattice. |

| Stability | Stable under standard conditions. Should be stored away from strong oxidizing agents.[14] | Hydrazide derivatives are generally stable, though prolonged exposure to light or air could potentially lead to degradation. |

| Reactivity | The terminal -NH2 group is a strong nucleophile, making it reactive towards electrophiles, particularly aldehydes and ketones, to form hydrazones.[12] | This reactivity is the cornerstone of the utility of hydrazides in synthesizing a diverse range of heterocyclic compounds.[3][6] |

Proposed Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a commercially available precursor, ethyl 2-(1,4-dioxan-2-yl)acetate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(1,4-dioxan-2-yl)acetate (1 equivalent).

-

Solvent Addition: Add absolute ethanol as a solvent to create a clear solution.[16]

-

Reagent Addition: Add hydrazine hydrate (1.1 to 1.2 equivalents) to the flask.[16]

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours.[16][18] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.[16]

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the characterization of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the dioxane ring, the methylene bridge (-CH2-), and the -NH and -NH2 protons of the hydrazide group. |

| ¹³C NMR | Resonances for the carbon atoms of the dioxane ring, the methylene carbon, and the carbonyl carbon of the hydrazide. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether linkages.[5] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (161.18 g/mol ).[5] |

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block in medicinal chemistry. The hydrazide moiety is a gateway to a vast array of biologically active molecules.[3][6]

Precursor to Hydrazone Derivatives

The most straightforward application is the condensation reaction of the terminal amine with various aldehydes and ketones to form hydrazone derivatives (-C(=O)NHN=CH-R). Hydrazones are a well-known class of compounds with a broad spectrum of pharmacological activities.[7]

-

Antimicrobial Agents: Many hydrazone derivatives have demonstrated potent antibacterial and antifungal activities.[5][7]

-

Anticancer Agents: The hydrazone scaffold is present in numerous compounds evaluated for their antitumor properties.[19][20]

-

Antitubercular Agents: Isoniazid, a cornerstone drug for tuberculosis treatment, is a hydrazide, and many of its hydrazone derivatives have been explored for improved efficacy.[7]

-

Other Activities: Hydrazones have also been reported to possess anti-inflammatory, anticonvulsant, and antiviral properties.[6][7]

Caption: Pathway from the core molecule to potentially bioactive hydrazones.

Synthesis of Heterocyclic Rings

Hydrazides are also crucial intermediates for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many approved drugs.[3][4]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling hydrazide derivatives should be observed. Acetohydrazide, a related compound, is toxic if swallowed and can cause skin and eye irritation.[14] It is also suspected of causing genetic defects and cancer.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an underexplored molecule with significant potential for the development of novel therapeutic agents. Its synthesis is likely straightforward, and its reactive hydrazide handle provides a versatile platform for the creation of diverse chemical libraries. Future research should focus on the synthesis and characterization of this compound, followed by the systematic exploration of its derivatization, particularly the formation of hydrazones. Subsequent screening of these new chemical entities against a range of biological targets could uncover novel lead compounds for drug discovery programs. This guide provides the foundational knowledge and experimental framework to initiate such an endeavor.

References

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021, October 15). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and biological activities of new hydrazide derivatives. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia Journal for Drugs and Medicines. Retrieved February 12, 2026, from [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

-

Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017, March 12). Ibn AL-Haitham Journal For Pure and Applied Sciences. Retrieved February 12, 2026, from [Link]

-

Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved February 12, 2026, from [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022, April 26). PMC. Retrieved February 12, 2026, from [Link]

-

How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025, January 13). Triumvirate Environmental. Retrieved February 12, 2026, from [Link]

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015, August 13). ResearchGate. Retrieved February 12, 2026, from [Link]

-

History of Use and Potential Sources 1,4-Dioxane. (2020, March 1). ITRC. Retrieved February 12, 2026, from [Link]

-

Acetohydrazide. (n.d.). PMC - PubMed Central - NIH. Retrieved February 12, 2026, from [Link]

-

Technical Fact Sheet – 1,4-Dioxane. (n.d.). US EPA. Retrieved February 12, 2026, from [Link]

-

1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. (2024, November 25). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Acetohydrazide. (n.d.). CAS Common Chemistry. Retrieved February 12, 2026, from [Link]

-

ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 12, 2026, from [Link]

-

Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2 - PMC. (2020, June 2). Retrieved February 12, 2026, from [Link]

-

Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. (2025, April 28). RSC Advances. Retrieved February 12, 2026, from [Link]

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (n.d.). SciELO México. Retrieved February 12, 2026, from [Link]

-

Reactions of Organic Functional Groups Part 1: Acid-Base Review. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of 2-Phenylazonaphtho[1,8-ef][3][15]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. (2025, October 16). ResearchGate. Retrieved February 12, 2026, from [Link]

-

2-(1,4-dioxan-2-yl)acetaldehyde. (n.d.). Ascendex Scientific, LLC. Retrieved February 12, 2026, from [Link]

-

1,4-Dioxane. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

1,4-Dioxan-2-ol. (n.d.). PubChem - NIH. Retrieved February 12, 2026, from [Link]

Sources

- 1. 2119574-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - Dioxanes - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 4. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. hygeiajournal.com [hygeiajournal.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]

- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 10. What is the application of 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 11. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 12. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 13. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 17. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1,4-Dioxane-Based Hydrazides in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning potential of hybrid molecules incorporating both the 1,4-dioxane scaffold and the versatile hydrazide functionality. While the individual contributions of these moieties to pharmacologically active agents are well-documented, their combined potential remains a relatively underexplored frontier. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-dioxane-based hydrazides. We will explore the causal relationships behind experimental designs and present detailed protocols to empower further investigation into this promising class of compounds.

Introduction: The Strategic Fusion of Two Pharmacophoric Scaffolds

The 1,4-dioxane ring, a six-membered heterocyclic ether, has garnered significant attention as a versatile scaffold in medicinal chemistry.[1] Its non-planar, conformationally flexible nature allows for the precise spatial orientation of substituents, which can be critical for effective receptor binding.[2][3] The oxygen atoms within the ring can act as hydrogen bond acceptors, further enhancing interactions with biological targets.[3] While historically utilized as a solvent, its incorporation into molecular frameworks has led to the discovery of potent agents with a range of activities, including anticancer and antimicrobial properties.[1]

On the other hand, the hydrazide moiety (-CONHNH2) and its derivatives, particularly hydrazones (-CONHN=CH-), are well-established pharmacophores.[4] This functional group is a key component in a multitude of clinically used drugs and investigational compounds, exhibiting a broad spectrum of biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[5][6] The reactivity of the hydrazide allows for its facile conversion into a diverse array of derivatives, making it a powerful tool for library synthesis and lead optimization.

The strategic combination of the 1,4-dioxane ring as a rigid or semi-rigid scaffold with the reactive and pharmacologically active hydrazide group presents a compelling strategy for the design of novel therapeutic agents. This guide will illuminate the current landscape and future possibilities of this intriguing molecular architecture.

Synthetic Strategies for 1,4-Dioxane-Based Hydrazides

The synthesis of 1,4-dioxane-based hydrazides typically involves a multi-step sequence, beginning with the formation of a 1,4-dioxane ring bearing a carboxylic acid or ester functionality. This is followed by the introduction of the hydrazide moiety.

Synthesis of the 1,4-Dioxane Core

A common route to a functionalized 1,4-dioxane ring involves the acid-catalyzed condensation of a diol with an appropriate precursor. For instance, the synthesis of 1,4-dioxane-2-carboxylic acid can be achieved through the cyclization of 2,3-dibromopropanoic acid with ethylene glycol.

Formation of the Hydrazide Moiety

The most straightforward method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Synthesis of Hydrazide-Hydrazone Derivatives

The resulting 1,4-dioxane-based hydrazide is a versatile intermediate for the synthesis of a wide array of hydrazone derivatives. This is typically achieved by the condensation of the hydrazide with various aldehydes or ketones in a solvent like ethanol or, notably, 1,4-dioxane itself, often with a catalytic amount of acid.[7]

Experimental Protocol: Synthesis of a Generic 1,4-Dioxane-Based Hydrazide-Hydrazone

Objective: To synthesize a representative N'-substituted-1,4-dioxane-2-carbohydrazide.

Materials:

-

Ethyl 1,4-dioxane-2-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Glacial acetic acid (catalytic amount)

-

1,4-Dioxane (as solvent for the final step)

-

Standard laboratory glassware and purification apparatus (recrystallization/column chromatography)

Procedure:

Step 1: Synthesis of 1,4-Dioxane-2-carbohydrazide

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1,4-dioxane-2-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce precipitation of the hydrazide.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of N'-(substituted-benzylidene)-1,4-dioxane-2-carbohydrazide

-

In a clean, dry round-bottom flask, dissolve the 1,4-dioxane-2-carbohydrazide (1 equivalent) from Step 1 in 1,4-dioxane.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Filter the solid product, wash with a small amount of cold 1,4-dioxane or ethanol, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Activities and Therapeutic Potential

The therapeutic potential of 1,4-dioxane-based hydrazides can be inferred from the known activities of their constituent parts, with early research indicating promise in several key areas.

Anticancer Activity

Hydrazide-hydrazone derivatives are a well-known class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines.[4][6][8] The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes. The 1,4-dioxane scaffold has also been identified as a promising template for the development of novel cytotoxic agents.[2] Studies on 1,4-dioxane derivatives have shown that chirality can significantly influence their anticancer activity in human prostate cancer cells.[9] The combination of these two moieties, therefore, presents a rational approach to developing new anticancer therapeutics. It is hypothesized that the 1,4-dioxane ring can act as a carrier or a conformational constraint to present the hydrazone pharmacophore to its biological target in a more effective manner.

Antimicrobial Activity

The hydrazide-hydrazone core is a cornerstone of many antimicrobial agents.[10][11] The azomethine group (-N=CH-) is often crucial for their activity. The 1,4-dioxane moiety can be used to modulate the lipophilicity of the molecule, which is a critical parameter for cell permeability and, consequently, antimicrobial efficacy. By systematically varying the substituents on both the 1,4-dioxane ring and the aromatic aldehyde portion of the hydrazone, it is possible to fine-tune the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Several hydrazone derivatives have been reported to possess significant anti-inflammatory properties.[12] The mechanism often involves the inhibition of inflammatory mediators. The rigid nature of the 1,4-dioxane scaffold could be exploited to design molecules that fit specifically into the active sites of inflammatory enzymes, such as cyclooxygenases (COX).

Structure-Activity Relationships (SAR)

While a comprehensive SAR for 1,4-dioxane-based hydrazides is yet to be established, preliminary insights can be drawn from the broader classes of 1,4-dioxane derivatives and hydrazones.

-

Substitution on the 1,4-Dioxane Ring: The position and nature of substituents on the dioxane ring are expected to significantly impact biological activity. Stereochemistry is also likely to play a crucial role, as demonstrated in studies of other 1,4-dioxane-containing compounds where enantiomers exhibited different biological profiles.[9]

-

The Hydrazide-Hydrazone Linker: The -CONH-N=CH- linker is a key pharmacophoric element. Modifications to this linker, such as alkylation or acylation, could modulate the electronic properties and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

-

Substitution on the Aromatic Ring of the Hydrazone: The electronic and steric properties of substituents on the aromatic ring derived from the aldehyde or ketone are critical determinants of activity. Electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of the compounds. For instance, in a series of antitubercular hydrazide-hydrazones, a 4-fluoro-substituted benzoic acid derivative showed high inhibitory activity.[13]

Future Directions and Conclusion

The exploration of 1,4-dioxane-based hydrazides as a novel class of therapeutic agents is still in its nascent stages. However, the foundational knowledge of the individual pharmacophoric contributions of the 1,4-dioxane and hydrazide moieties provides a strong rationale for their continued investigation. Future research should focus on the systematic synthesis of diverse libraries of these compounds and their comprehensive biological evaluation against a wide range of therapeutic targets. Detailed structure-activity relationship studies, aided by computational modeling, will be crucial for the rational design of more potent and selective agents.

Visualizations

General Synthetic Scheme

Caption: Interplay of key pharmacophoric features.

References

-

Al-Ostath, A., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(9), 11138-11154. [Link]

-

Yıldırım, S., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(20), 7169. [Link]

-

Alshaher, M. M., & Mustafa, Y. F. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-7. [Link]

-

Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

-

Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

-

Koçyiğit-Kaymakçioğlu, B., et al. (2006). Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. European Journal of Medicinal Chemistry, 41(11), 1253-1261. [Link]

-

Khan, M. S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]

-

O'Connor, M. J., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2773. [Link]

-

Khan, M. S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed, 36235305. [Link]

-

Pigini, M., et al. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 33(11), 3041-3046. [Link]

-

Gomha, S. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3514. [Link]

-

Giannella, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(19), 3802-3811. [Link]

-

Nguyen, T. C., & Duong, M. T. (2015). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Journal of Science of Ho Chi Minh City University of Education, 5(70), 3-10. [Link]

-

Ishihara, M., et al. (2007). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 30(2), 259-267. [Link]

-

da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(3), 1385. [Link]

-

Han, A., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega, 8(9), 8689–8703. [Link]

-

Onyeyilim, I. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. [Link]

-

Various Authors. (n.d.). Medicinal Chemistry. Hilaris Publishing. [Link]

-

Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. [Link]

-

Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 11-17. [Link]

-

de Oliveira, A. C., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7299. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,4-Dioxane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

-

Belskaya, O. B., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 15(8), 2005-2018. [Link]

-

Weiss, F. T., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetohydrazide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1,4-Dioxan-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, its physicochemical properties, and its potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Identifiers and Chemical Profile

A foundational understanding of a compound begins with its key identifiers and structural properties. This compound is a carbohydrazide characterized by the presence of a 1,4-dioxane ring.

| Identifier | Value | Source(s) |

| CAS Number | 2119574-87-5 | |

| Molecular Formula | C₆H₁₂N₂O₃ | |

| Molecular Weight | 160.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | O=C(NN)CC1OCCOC1 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the precursor, 2-(1,4-Dioxan-2-yl)acetic acid. The overall workflow involves the esterification of this acid, followed by hydrazinolysis of the resulting ester.

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 2-(1,4-dioxan-2-yl)acetate

The initial step is a classic Fischer esterification of 2-(1,4-Dioxan-2-yl)acetic acid with ethanol in the presence of an acid catalyst.[2][3] The use of excess ethanol serves to drive the equilibrium towards the formation of the ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,4-Dioxan-2-yl)acetic acid (1.0 eq) in absolute ethanol (10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,4-dioxan-2-yl)acetate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ester using hydrazine hydrate. This nucleophilic acyl substitution reaction readily forms the desired acetohydrazide.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl 2-(1,4-dioxan-2-yl)acetate (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

-

Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Crystallization: Upon completion of the reaction, cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash with cold ethanol.

-

Drying: Dry the product under vacuum to obtain the pure this compound.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, the following are expected properties based on its structure and data from analogous compounds.

Expected Physicochemical Properties:

-

Appearance: White to off-white solid.

-

Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.

-

Melting Point: Expected to be a crystalline solid with a defined melting point.

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the dioxane ring protons, the methylene protons adjacent to the carbonyl group, and the hydrazide protons.

-

¹³C NMR: The spectrum should display resonances for the carbons of the dioxane ring, the methylene carbon, and the carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the hydrazide group, C=O stretching of the amide, and C-O-C stretching of the dioxane ether linkages.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Development

Hydrazide and acetohydrazide derivatives are a well-established class of compounds with a broad range of biological activities.[4][5] The incorporation of the 1,4-dioxane moiety, a common scaffold in medicinal chemistry, suggests that this compound could serve as a valuable building block or a lead compound in several therapeutic areas.

Caption: Potential applications of this compound.

-

Anticancer Activity: Many acetohydrazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The title compound could be explored for its potential to induce apoptosis or inhibit cell proliferation.

-

Antimicrobial Agents: The hydrazide functional group is a key component in several antimicrobial drugs.[8] this compound and its derivatives could be screened for activity against a panel of bacterial and fungal pathogens.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting various enzymes implicated in disease, such as kinases or proteases.

-

Central Nervous System (CNS) Activity: The 1,4-dioxane ring is present in some CNS-active compounds, suggesting that this molecule could be investigated for its potential effects on neurological targets.

Safety and Handling

-

1,4-Dioxane: Is a flammable liquid and a potential carcinogen.[9] It is also a skin and eye irritant.

-

Acetohydrazide: May cause skin and serious eye irritation.[10]

Recommended Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.[10]

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

In case of exposure, seek immediate medical attention and refer to the safety data sheets for 1,4-dioxane and acetohydrazide for detailed first-aid measures.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. This guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Further research into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

-

DC Fine Chemicals. Safety Data Sheet - Acetohydrazide. Available from: [Link]

-

Science Lab. Material Safety Data Sheet - 1,4-Dioxane. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectrum of compounds. Available from: [Link]

-

Rubab, K., et al. (2017). Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1263-1274. Available from: [Link]

-

Science of Synthesis. (2017). Product Class 9: 1,4-Dioxanes. Thieme Chemistry, 37, 345-422. Available from: [Link]

-

Nguyen, H. T. T., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 2886. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: Cross-coupling of tosylhydrazones and aryl halides on a benchtop NMR spectrometer. Available from: [Link]

-

PubChem. 2-(1,4-Dioxan-2-yl)acetic acid. Available from: [Link]

-

National Center for Biotechnology Information. LCMS analyses of peptide hydrazides H-LYRA-Xaa-NHNH2. Available from: [Link]

-

Nguyen, H. T. T., et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PubMed, 34(2), e201900670. Available from: [Link]

-

ResearchGate. IR spectrum of complex 4. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for: Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Available from: [Link]

-

Tran, T. T. A., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity, 17(2), e1900670. Available from: [Link]

-

Cui, L., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1462, 73-79. Available from: [Link]

-

Calvar, N., et al. (2007). Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. Industrial & Engineering Chemistry Research, 46(25), 8488-8494. Available from: [Link]

-

El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3009. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

- Google Patents. Process for preparing 1,4-dioxan-2-ones.

-

ResearchGate. Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. Available from: [Link]

-

ResearchGate. New Acetohydrazides Incorporating 2‐Oxoindoline and 4‐Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Available from: [Link]

-

Royal Society of Chemistry. Making esters from alcohols and acids. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Royal Society of Chemistry. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

Semantic Scholar. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]

-

Wiley Online Library. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020. Available from: [Link]

-

Scribd. IR Spectroscopy for Chemists. Available from: [Link]

Sources

- 1. 2119574-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Pharmacophore Analysis of Dioxane Ring in Acetohydrazide Derivatives

Executive Summary

The fusion of 1,4-dioxane (specifically the 1,4-benzodioxan scaffold) with acetohydrazide linkers represents a privileged structural motif in modern medicinal chemistry. This guide provides a rigorous technical analysis of this hybrid pharmacophore, focusing on its application in designing anticancer (EGFR/VEGFR inhibitors) and antimicrobial (FabH inhibitors) agents.

This document moves beyond basic structural descriptions to analyze the causality of binding interactions. We explore how the steric "pucker" of the dioxane ring modulates the vector of the acetohydrazide tail, and how the hydrazide moiety functions as a dual hydrogen-bond donor/acceptor switch.

Structural Rationale: The Hybrid Pharmacophore

The efficacy of dioxane-acetohydrazide derivatives stems from the synergistic combination of two distinct pharmacophoric distinct modules.

The 1,4-Benzodioxan Anchor

While simple 1,4-dioxane is a flexible solvent, the 1,4-benzodioxan (dihydrobenzo[b][1,4]dioxine) scaffold is the relevant pharmacophore in drug discovery.

-

Lipophilicity & Permeability: The bicyclic system provides a defined lipophilic core (

), enhancing membrane permeability compared to open-chain ethers. -

Conformational Constraint: The fusion with the benzene ring locks the dioxane moiety into a half-chair conformation. This restricts the rotational freedom of the ether oxygens, pre-organizing them for potential hydrogen bonding (though they are weak acceptors).

-

Electronic Effect: The oxygen atoms act as electron-donating groups (EDGs) to the fused benzene ring, increasing the electron density of the aromatic system, which enhances

stacking interactions with residues like Phe or Trp in binding pockets.

The Acetohydrazide Linker ( )

The acetohydrazide chain is not merely a spacer; it is a "recognition motif."

-

H-Bonding Switch: The hydrazide group contains both H-bond donors (

) and acceptors ( -

Tautomerism: It exists in an equilibrium between the amido-ketone form and the imidol-enol form. This tautomerism allows the molecule to adapt to different electrostatic environments within the active site.

-

Metal Chelation: In metalloenzyme targets, the hydrazide can act as a bidentate ligand, chelating metal ions (e.g.,

,

Computational Workflow: Pharmacophore Generation

To successfully model this scaffold, one must account for the flexibility of the hydrazide tail against the rigidity of the benzodioxan head.

Protocol: Step-by-Step Methodology

Step 1: Ligand Preparation & Curation

-

Protonation States: Generate states at pH 7.4

1.0. The terminal nitrogen of the hydrazide is generally neutral but can be protonated in acidic pockets. -

Tautomer Generation: Explicitly generate both keto and enol tautomers of the acetohydrazide linker.

-

Energy Minimization: Use the MMFF94x force field. It accurately handles the anomeric effects in the dioxane ring and the planarity of the amide bond.

Step 2: Conformational Analysis

-

Method: Stochastic search or Low-mode MD.

-

Constraint: Apply a torsional constraint to the benzodioxan ring to maintain the half-chair conformation, preventing chemically unrealistic "boat" flips during high-temperature dynamics.

Step 3: Pharmacophore Hypothesis Generation

-

Alignment: Use a flexible alignment method. Align the aromatic rings of the benzodioxan (hydrophobic centroid) and the carbonyl oxygen of the hydrazide (HBA vector).

-

Feature Mapping: Map features (HBD, HBA, Ring Aromatic, Hydrophobic) common to at least 75% of the active dataset.

Workflow Visualization

Figure 1: Standardized workflow for pharmacophore modeling of benzodioxan-acetohydrazide derivatives. Note the critical step of tautomer generation for the hydrazide linker.

Mechanistic Insights: SAR & Interaction Map

The structure-activity relationship (SAR) of these derivatives typically reveals a specific spatial arrangement required for activity.

The "L-Shaped" Binding Mode

In many kinase inhibitors (e.g., VEGFR-2) and FabH inhibitors, these molecules adopt an "L-shaped" or "V-shaped" conformation.

-

The Hinge Binder: The acetohydrazide moiety often positions itself to interact with the hinge region of kinases or the active site catalytic triad (Cys-His-Asn) of FabH.

-

The Hydrophobic Cap: The 1,4-benzodioxan ring occupies a hydrophobic back-pocket (e.g., the Gatekeeper region in kinases). The oxygen atoms may form water-mediated bridges, but the primary driver is hydrophobic displacement.

Key Pharmacophoric Features

| Feature Type | Chemical Moiety | Interaction Mechanism |

| Ring Aromatic (R) | Benzene of Benzodioxan | |

| Hydrophobic (Hyd) | Ethylene bridge of Dioxane | Van der Waals contact with non-polar residues (e.g., Val , Leu ). |

| H-Bond Acceptor (HBA) | Hydrazide C=O | Accepts H-bond from backbone NH (Hinge region). |

| H-Bond Donor (HBD) | Hydrazide NH | Donates H-bond to backbone C=O or catalytic Glu/Asp . |

| H-Bond Acceptor (HBA) | Dioxane Oxygens | Weak interactions; often solvent-exposed or interacting with Lys via water. |

Interaction Diagram (Target: Generic Kinase/FabH)

Figure 2: Pharmacophore interaction map showing the dual-role of the acetohydrazide linker and the hydrophobic anchoring of the benzodioxan ring.

Case Studies & Validation

Antimicrobial Activity (Target: FabH)

Research on 1,4-benzodioxane-thiazolidinedione-piperazine derivatives (linked via acetohydrazide analogs) demonstrates that the benzodioxan ring fits into the hydrophobic tunnel of the E. coli FabH enzyme.

-

Observation: The acetohydrazide linker positions the thiazolidinedione headgroup to interact with the catalytic triad.

-

Validation: Docking scores correlate (

) with MIC values, confirming the pharmacophore's predictive power.

Anticancer Activity (Target: VEGFR-2/EGFR)

In studies of 1,4-benzodioxan-hydrazone derivatives , the hydrazide-hydrazone motif acts as a rigid linker.

-

Observation: The electron-rich benzodioxan ring mimics the quinazoline core of Gefitinib/Erlotinib but with different solubility properties.

-

Critical Feature: Substituents on the phenyl ring attached to the hydrazide tail (distal to the dioxane) determine the selectivity. Electron-withdrawing groups (Cl, F) often enhance activity by increasing the acidity of the hydrazide NH, strengthening the H-bond donor capability.

References

-

Sun, R., et al. (2019). Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors.[1] Bioorganic Chemistry.

-

Alshaher, M. M. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes.[2] Iraqi Journal of Pharmacy.

-

Hassan, A. S., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.[3] Molecules.

-

Wang, J., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer.[4] Bioorganic Chemistry.

-

Chaple, D. R., et al. (2010). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Design, synthesis and molecular docking of 1,4-benzodioxane thiazolidinedione piperazine derivatives as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review: Synthesis Pathways for 2-(1,4-Dioxan-2-yl)acetohydrazide

Executive Summary

2-(1,4-Dioxan-2-yl)acetohydrazide (CAS: 2119574-87-5) represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents where the 1,4-dioxane ring serves as a bioisostere for morpholine or piperazine, offering improved metabolic stability and solubility profiles.

This technical guide reviews and structurally analyzes the synthesis of this compound. Unlike simple aliphatic hydrazides, the introduction of the 1,4-dioxane ether linkage requires careful selection of synthetic pathways to avoid ring cleavage or polymerization. This review delineates two primary routes: a Robust Industrial Pathway (via nucleophilic substitution) and a Direct C-H Functionalization Pathway (via carbenoid insertion), culminating in a standardized hydrazinolysis protocol.

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target molecule into stable precursors. The hydrazide functional group is almost exclusively derived from the corresponding ester. Therefore, the strategic pivot point is the synthesis of Ethyl 2-(1,4-dioxan-2-yl)acetate .

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic breakdown of the target hydrazide showing the classical nucleophilic route (solid lines) and the modern catalytic route (dashed).

Pathway A: The Classical Nucleophilic Route (Scalable)

This pathway is recommended for gram-to-kilogram scale synthesis due to the low cost of reagents and the stability of intermediates. It relies on the construction of the dioxane ring followed by side-chain elongation.

Step 1: Synthesis of 2-(Chloromethyl)-1,4-dioxane

The foundation of this route is the reaction between epichlorohydrin and ethylene glycol. While Lewis acids (

-

Reagents: Epichlorohydrin, Ethylene Glycol, Lewis Acid Catalyst (e.g.,

). -

Mechanism: Ring opening of the epoxide by the glycol hydroxyl group, followed by intramolecular cyclization displacing the chloride (or activated hydroxyl).

-

Critical Control: Temperature must be strictly controlled (< 10 °C during addition) to prevent polymerization of epichlorohydrin.

Step 2: Cyanation to 2-(Cyanomethyl)-1,4-dioxane

Displacement of the chloride with a nitrile group extends the carbon chain by one, providing the necessary acetate skeleton.

-

Protocol:

-

Dissolve 2-(chloromethyl)-1,4-dioxane (1.0 eq) in DMSO (dry).

-

Add NaCN (1.2 eq) and catalytic NaI (0.1 eq) to accelerate the Finkelstein-like substitution.

-

Heat to 80–90 °C for 12–16 hours.

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with bleach (to oxidize residual cyanide) before standard brine wash.

-

-

Self-Validating Check: Loss of the C-Cl stretch (~700 cm⁻¹) and appearance of the Nitrile stretch (~2250 cm⁻¹) in IR.

Step 3: Pinner Reaction to Ethyl 2-(1,4-dioxan-2-yl)acetate

Direct hydrolysis to the acid followed by esterification is viable, but the Pinner reaction offers a one-pot conversion from nitrile to ester under anhydrous conditions, protecting the ether linkage from harsh aqueous acid hydrolysis.

-

Protocol:

-

Dissolve nitrile in anhydrous Ethanol (saturated with HCl gas).

-

Stir at 0 °C to RT for 24 hours to form the imidate intermediate.

-

Add water carefully to hydrolyze the imidate to the ester.

-

Reflux for 2 hours to ensure completion.

-

Pathway B: Direct C-H Functionalization (High-Throughput)

For research-scale synthesis (milligrams to grams) where speed is prioritized over reagent cost, the Rhodium-catalyzed C-H insertion is superior. This method functionalizes commercially available 1,4-dioxane directly.

Mechanism

The reaction utilizes a metal carbene intermediate derived from ethyl diazoacetate (EDA). The Rhodium catalyst directs the carbene to insert into the C-H bond adjacent to the ether oxygen.

Experimental Workflow (DOT Visualization)

Figure 2: Workflow for the Rhodium-catalyzed C-H insertion. Slow addition of diazoacetate is the critical quality attribute (CQA) to minimize dimerization.

-

Key Insight: Since 1,4-dioxane is symmetric, all C-H bonds are initially equivalent. However, once mono-insertion occurs, the product is less reactive than the starting material, promoting high selectivity for the mono-ester if dioxane is used in large excess (as solvent).

The Convergence: Hydrazinolysis Protocol

Regardless of the upstream pathway, both routes converge at Ethyl 2-(1,4-dioxan-2-yl)acetate . The conversion to the hydrazide is a standard nucleophilic acyl substitution but requires specific handling to avoid bis-hydrazide formation.

Optimized Protocol

-

Setup: Charge a round-bottom flask with Ethyl 2-(1,4-dioxan-2-yl)acetate (1.0 equiv) and absolute Ethanol (5-10 volumes).

-

Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq. solution) in excess (3.0 – 5.0 equiv).

-

Why Excess? A large excess ensures that the hydrazine acts as the nucleophile rather than the product hydrazide attacking another ester molecule (which would form a dimer).

-

-

Reaction: Heat to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS.

-

Workup:

Characterization Profile (Expected)

-

Physical State: White to off-white crystalline solid.

-

1H NMR (DMSO-d6):

- 9.0-9.2 ppm (br s, 1H, -NH-).

- 4.2-4.5 ppm (br s, 2H, -NH2).

- 3.4-3.8 ppm (m, 7H, Dioxane ring protons).

- 2.1-2.3 ppm (d, 2H, -CH2-CO-).

-

MS (ESI): [M+H]+ calc. 161.09, found 161.1.

Comparison of Pathways

| Feature | Pathway A (Nucleophilic) | Pathway B (C-H Insertion) |

| Scalability | High (Kg scale feasible) | Low/Medium (Safety limits of diazo) |

| Step Count | 4 Steps | 2 Steps |

| Atom Economy | Moderate (Halogen waste) | High (N2 is only byproduct) |

| Reagent Cost | Low | High (Rh catalyst) |

| Safety | Cyanide handling required | Diazo handling required |

References

-

Synthesis of Functionalized 1,4-Dioxanes. Grygorenko, O. O., et al. Enamine/ChemSpace Technical Notes. (Describes the ring-opening/cyclization strategy from epoxides).

-

Hydrazine Hydrate Procedure. Organic Syntheses, Coll. Vol. 1, p. 263 (1941). (Foundational protocol for hydrazinolysis of ethyl esters).

-

Catalytic C-H Insertion into Cyclic Ethers. Doyle, M. P., et al. Chemical Reviews (2010). (Mechanistic grounding for Rh-catalyzed diazoacetate insertion).

-

One-Step Synthesis of Chloromethyl-dioxanes. Mousavi, B., et al. European Journal of Inorganic Chemistry (2017). (Modern catalytic methods for the precursor).[3]

-

Product Data: this compound. BLD Pharm Catalog. (Confirmation of commercial stability and CAS 2119574-87-5).

Sources

An In-depth Technical Guide to Predicting the Biological Activity of 2-(1,4-Dioxan-2-yl)acetohydrazide

Introduction

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic prediction and evaluation of the biological activities of 2-(1,4-Dioxan-2-yl)acetohydrazide. We will delve into a multi-pronged approach, beginning with in silico predictive modeling to generate initial hypotheses, followed by detailed protocols for in vitro and in vivo validation. The causality behind each experimental choice is explained to provide a robust, self-validating system for investigation.

Physicochemical Properties and Structural Features

Before embarking on biological activity prediction, a thorough understanding of the compound's physicochemical properties is essential. These properties, summarized in the table below, are crucial for interpreting its potential biological interactions and designing relevant experiments.

| Property | Value | Source |

| CAS Number | 2119574-87-5 | [1][2] |

| Molecular Formula | C6H12N2O3 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Purity | 95% | [1] |

| SMILES | C1COCC(O1)CC(=O)NN | [1] |

| Storage | 2-8 °C | [1] |

The structure of this compound contains key functional groups that may contribute to its biological activity. The hydrazide moiety (-C(=O)NHNH2) is a known pharmacophore present in numerous bioactive compounds. The 1,4-dioxan ring, a heterocyclic ether, influences the molecule's polarity, solubility, and conformational flexibility.

Part 1: In Silico Biological Activity Prediction

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological activity, prioritize experimental testing, and reduce reliance on animal studies.[8][9][10] This section outlines a workflow for predicting the potential biological targets and activities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[8][9][11] By analyzing the physicochemical properties and molecular descriptors of a set of compounds with known activities, QSAR models can predict the activity of new, untested compounds.[8][9]

Conceptual Workflow for QSAR Analysis

Caption: A generalized workflow for QSAR-based biological activity prediction.

Step-by-Step Protocol for QSAR Modeling:

-

Dataset Compilation: Curate a dataset of hydrazide-containing compounds with known biological activities (e.g., antimicrobial, anticancer) from databases like PubChem or ChEMBL.

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.[11]

-

Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.

-

Model Generation: Employ various statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build the QSAR model.[11][12]

-

Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

-

Activity Prediction: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This method is instrumental in identifying potential biological targets and elucidating the binding mode of a small molecule within the active site of a protein.[13][14][15]

Conceptual Workflow for Molecular Docking

Caption: A streamlined workflow for performing molecular docking studies.

Step-by-Step Protocol for Molecular Docking:

-

Target Identification: Based on the potential activities of hydrazide derivatives (e.g., antimicrobial), select relevant protein targets from the Protein Data Bank (PDB). Examples include bacterial enzymes like DNA gyrase or dihydrofolate reductase.

-

Protein Preparation: Download the 3D structure of the target protein. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[13]

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

-

Grid Box Definition: Define the binding site on the protein, typically centered on the active site or a known ligand-binding pocket.[13]

-

Docking Simulation: Use docking software like AutoDock Vina to perform the docking simulation.[13][15][16] The software will explore various conformations of the ligand within the defined binding site.

-

Results Analysis: Analyze the docking results, focusing on the binding affinity (in kcal/mol) and the predicted binding poses.[13] Lower binding energies generally indicate more favorable binding.

-

Interaction Visualization: Visualize the top-ranked protein-ligand complexes using molecular graphics software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.[16]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.[17] In silico ADMET prediction can help identify potential liabilities early in the drug discovery process.[17]

Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Significance |

| Molecular Weight | 160.17 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water) | (Predicted) | Influences solubility and permeability |

| Aqueous Solubility | (Predicted) | Affects absorption and distribution |

| Blood-Brain Barrier Permeability | (Predicted) | Indicates potential for CNS activity or toxicity |

| CYP450 Inhibition | (Predicted) | Potential for drug-drug interactions |

| Hepatotoxicity | (Predicted) | Risk of liver damage |

| Mutagenicity | (Predicted) | Potential to cause genetic mutations |

Note: The values in this table are placeholders and would be populated using ADMET prediction software (e.g., SwissADME, ProTox-II).[17]

Part 2: In Vitro Experimental Validation

Following the generation of hypotheses from in silico predictions, in vitro assays are essential for experimental validation.[18][19] Based on the known activities of acetohydrazide derivatives, a primary focus for initial screening would be antimicrobial activity.

Antimicrobial Susceptibility Testing

A variety of methods can be employed to assess the antimicrobial activity of a compound.[18][19][20][21] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).[18][20][22]

Conceptual Workflow for Antimicrobial Susceptibility Testing

Sources

- 1. This compound - Dioxanes - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. 2119574-87-5|this compound|BLD Pharm [bldpharm.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neovarsity.org [neovarsity.org]

- 9. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. KBbox: Methods [kbbox.h-its.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

Methodological & Application

Step-by-step synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide from ethyl esters

Application Note: High-Purity Synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide

Executive Summary

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, increasingly utilized to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates targeting CNS disorders and oncology pathways. This Application Note provides a validated, scalable protocol for the synthesis of This compound via the hydrazinolysis of ethyl 2-(1,4-dioxan-2-yl)acetate.

This intermediate is a critical "hinge" molecule, serving as the precursor for 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles—heterocycles essential for fragment-based drug discovery (FBDD).

Chemical Reaction & Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism. The hydrazine molecule, acting as a potent bis-nucleophile, attacks the carbonyl carbon of the ester. The ethoxy group acts as the leaving group, driven by the formation of the thermodynamically stable amide-like hydrazide bond.

Key Mechanistic Insight: Unlike acid chlorides, esters are moderately reactive. The use of a polar protic solvent (Ethanol) assists in stabilizing the tetrahedral intermediate, while reflux conditions provide the necessary activation energy without compromising the integrity of the ether linkages in the dioxane ring.

Figure 1: Reaction pathway for the hydrazinolysis of ethyl 2-(1,4-dioxan-2-yl)acetate.

Safety Assessment (Critical)

Hazard Focus: Hydrazine Hydrate Hydrazine hydrate is a potent hepatotoxin, carcinogen, and skin sensitizer.[1] It is unstable and can decompose violently in the presence of metal catalysts (e.g., Raney Nickel) or oxidants.

| Hazard Class | Precautionary Measure |

| Inhalation Toxicity | Mandatory: Perform all operations in a certified chemical fume hood. |

| Skin Absorption | PPE: Double-gloving (Nitrile over Laminate/Butyl) is recommended. |

| Explosion Risk | Avoid contact with noble metals, metal oxides, and oxidizing agents (e.g., H₂O₂). |

| Waste Disposal | Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly before disposal. |

Materials & Equipment

Reagents:

-

Substrate: Ethyl 2-(1,4-dioxan-2-yl)acetate (Purity >97%).

-

Reagent: Hydrazine Hydrate (80% aqueous solution or 98% anhydrous). Note: 80% is safer and sufficient for this reaction.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Work-up: Diethyl ether or n-Hexane (for trituration).

Equipment:

-

Round-bottom flask (RBF) with 24/40 ground glass joint.

-

Liebig or Dimroth reflux condenser.

-

Magnetic stirrer with heating block/oil bath.

-

Rotary evaporator with vacuum pump.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Reaction Setup

-

Charge: Into a clean, dry 100 mL round-bottom flask, add 10.0 mmol of Ethyl 2-(1,4-dioxan-2-yl)acetate.

-

Solvent: Add 20 mL of Absolute Ethanol. Stir to ensure a homogeneous solution.

-

Nucleophile Addition: While stirring at room temperature, slowly add 20.0 mmol (2.0 equiv) of Hydrazine Hydrate dropwise.

-

Why 2.0 equiv? An excess of hydrazine drives the equilibrium forward and prevents the formation of the dimer impurity (N,N'-bis(acyl)hydrazine), where the product reacts with another molecule of starting ester.

-

Phase 2: Reaction & Monitoring

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to 78°C (reflux) .

-

Duration: Maintain reflux for 4–6 hours .

-

Process Control (TLC):

-

Mobile Phase: 5% Methanol in Dichloromethane (MeOH/DCM).

-

Visualization: Iodine chamber or Ninhydrin stain (Hydrazides stain distinctively).

-

Criteria: Disappearance of the ester spot (high R_f) and appearance of the polar hydrazide spot (lower R_f).

-

Phase 3: Work-up & Isolation

-

Concentration: Remove the heating source and allow the mixture to cool to room temperature. Transfer to a rotary evaporator.

-

Evaporation: Remove the ethanol and excess hydrazine under reduced pressure (Water bath: 45°C). Caution: Hydrazine co-evaporates with water/ethanol; ensure the trap is vented to a fume hood.

-

Solidification: The residue will likely be a viscous oil or semi-solid.

-

Protocol A (Solid): If solid, suspend in cold diethyl ether (10 mL), stir for 15 mins, and filter.

-

Protocol B (Oil): If oil, add 5 mL of Ethanol, then slowly add 20 mL of n-Hexane or Diethyl Ether while scratching the flask walls to induce crystallization. Cool at 4°C overnight.

-

Phase 4: Purification

-

Recrystallization: If high purity (>99%) is required for biological assay:

-

Dissolve crude solid in a minimum amount of hot Ethanol.

-

Add warm n-Hexane until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline needles and dry under high vacuum.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazide.

Characterization & Quality Control

Expected Analytical Data:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically 110–130°C (dependent on specific polymorph/solvate).

-

Solubility: Soluble in DMSO, Methanol, Water; Insoluble in Hexane, Ether.

NMR Interpretation (DMSO-d6): The 1,4-dioxane ring signals are distinct and must be preserved.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -NH-NH₂ | 8.90 - 9.10 | Broad Singlet | 1H | Amide Proton (Exchangeable) |

| -NH-NH₂ | 4.10 - 4.30 | Broad Singlet | 2H | Terminal Amine (Exchangeable) |

| Dioxane -CH- | 3.60 - 3.80 | Multiplet | 1H | Methine (Chiral center) |

| Dioxane -CH₂- | 3.20 - 3.60 | Multiplets | 6H | Dioxane Ring Protons |

| -CH₂-CO- | 2.20 - 2.40 | Doublet/Multiplet | 2H | Alpha-methylene |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product is an Oil | Residual solvent or hydrazine. | Triturate vigorously with anhydrous diethyl ether. Place in -20°C freezer to induce nucleation. |

| Low Yield | Incomplete conversion or water in solvent. | Ensure Ethanol is dry. Extend reflux time. Verify hydrazine quality (it absorbs CO₂ from air). |

| Bis-hydrazide Impurity | Stoichiometry imbalance. | Ensure excess hydrazine (at least 2.0 eq) is used. Add ester to the hydrazine solution if problem persists. |

References

-

General Hydrazinolysis Protocol: Zhang, X., et al.[2] "A New Procedure for Preparation of Carboxylic Acid Hydrazides." Journal of Organic Chemistry, 2002.[2]

-

Dioxane Scaffold Applications: Del Bello, F., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions." ACS Chemical Neuroscience, 2019.

-